3-(2-Fluoro-4-methoxyphenyl)propanenitrile

Beschreibung

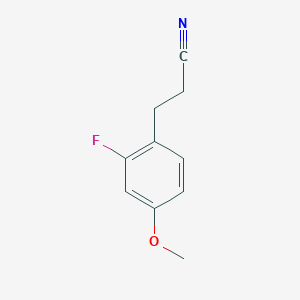

3-(2-Fluoro-4-methoxyphenyl)propanenitrile (CAS: 1803727-00-5) is a nitrile-containing aromatic compound with a fluorine atom at the ortho-position and a methoxy group at the para-position on the benzene ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where nitriles serve as precursors for carboxylic acids, amides, or heterocycles . Its molecular formula is C₁₀H₉FNO, with a calculated molecular weight of 178.18 g/mol. The electron-donating methoxy and electron-withdrawing fluoro substituents create a unique electronic profile, influencing reactivity and interactions in synthetic pathways.

Eigenschaften

IUPAC Name |

3-(2-fluoro-4-methoxyphenyl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c1-13-9-5-4-8(3-2-6-12)10(11)7-9/h4-5,7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJKAWBLMBKEKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CCC#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-4-methoxyphenyl)propanenitrile typically involves the reaction of 2-fluoro-4-methoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product. The choice of reagents and solvents may also be tailored to minimize environmental impact and enhance process efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Fluoro-4-methoxyphenyl)propanenitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like sodium methoxide (NaOMe) or bromine (Br2) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to various substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

3-(2-Fluoro-4-methoxyphenyl)propanenitrile has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be employed in the study of biochemical pathways and interactions.

Wirkmechanismus

The mechanism of action of 3-(2-Fluoro-4-methoxyphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups on the phenyl ring can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate biochemical pathways, leading to specific physiological effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below compares key structural analogs, highlighting substituents, molecular weights, and applications:

Key Observations:

- Nitrile vs. Carboxylic Acid : The carboxylic acid derivative (194.18 g/mol) is more polar than the nitrile, enabling salt formation or hydrogen bonding, which is critical in drug bioavailability .

- β-Ketonitrile (193.17 g/mol) : The ketone group increases electrophilicity, making it reactive toward nucleophiles (e.g., Grignard reagents), unlike the parent nitrile .

- Hydroxyl and Methyl Substituents : The hydroxyl group in 3-(4-Hydroxy-3-methylphenyl)propanenitrile enhances solubility in aqueous systems, while the methyl group adds lipophilicity .

- Sulfonyl Group (213.23 g/mol) : The sulfonyl moiety strongly withdraws electrons, altering aromatic ring reactivity compared to methoxy/fluoro combinations .

Biologische Aktivität

3-(2-Fluoro-4-methoxyphenyl)propanenitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 1803727-00-5

- Molecular Formula : C12H12FNO

- Molecular Weight : 205.23 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Receptor Binding : The compound exhibits high affinity for multiple receptors, particularly those involved in cell signaling pathways. This interaction can modulate cellular functions such as growth, differentiation, and apoptosis .

- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial in metabolic pathways, thereby altering the biochemical landscape within cells.

- Influence on Cellular Pathways : The compound affects several cellular processes, including gene expression and signal transduction, which can lead to significant changes in cellular metabolism.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound:

- In Vitro Studies : The compound has been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. For instance, it was found to be effective against human farnesyltransferase and tubulin polymerization, making it a candidate for dual inhibition strategies in cancer therapy .

- Case Study : In a study involving human leukemia cells, treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as a therapeutic agent against hematological malignancies .

Anti-inflammatory and Antiviral Activities

In addition to its anticancer properties, this compound has shown promise in anti-inflammatory and antiviral applications:

- Mechanism of Action : The compound may inhibit pro-inflammatory cytokines and modulate immune responses, which could be beneficial for treating inflammatory diseases.

- Research Findings : Preliminary data indicate that it can reduce viral replication in vitro, highlighting its potential as an antiviral agent.

Biochemical Pathways Affected

The compound influences several key biochemical pathways:

| Pathway | Effect |

|---|---|

| Apoptosis | Induces apoptotic signaling |

| Cell Cycle Regulation | Alters progression through cell cycle phases |

| Metabolic Flux | Modulates enzyme activity affecting metabolism |

| Signal Transduction | Impacts pathways related to growth factors |

Dosage and Toxicity

The biological effects of this compound are dose-dependent:

- Lower Doses : Associated with therapeutic effects such as reduced tumor growth and anti-inflammatory responses.

- Higher Doses : May lead to toxicity and adverse effects, necessitating careful dosage optimization in clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.